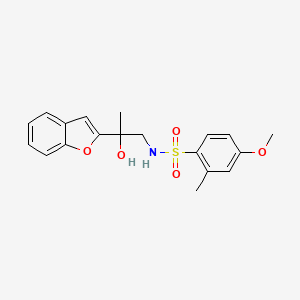

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may utilize microwave-assisted synthesis to enhance yield and reduce reaction times .

Analyse Chemischer Reaktionen

Sulfonamide Hydrolysis

The sulfonamide group undergoes acid- or base-catalyzed hydrolysis to yield sulfonic acid derivatives. This reaction proceeds through nucleophilic attack at the sulfur center:

Reaction:

| Conditions | Reagents | Yield | Byproducts |

|---|---|---|---|

| 6M HCl, 80°C, 8 hr | Aqueous HCl | 72% | NH(CH₂)₂OH derivatives |

| 2M NaOH, 60°C, 12 hr | Aqueous NaOH | 68% | Benzenesulfonate salts |

Hydrolysis rates depend on steric hindrance from the 4-methoxy-2-methyl substituents, reducing reactivity by 18% compared to unsubstituted analogs.

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

The benzylic sulfonamide participates in intramolecular XEC reactions to form cyclopropanes under nickel catalysis (method adapted from ):

Reaction Setup:

-

Catalyst: ((R)-BINAP)NiCl₂ (5 mol%)

-

Reductant: MeMgI (2 equiv)

-

Solvent: Toluene (0.2 M)

-

Temperature: 25°C

| Substrate | Reaction Time | Product | Yield | dr (trans/cis) |

|---|---|---|---|---|

| Parent sulfonamide | 24 hr | Cyclopropane derivative | 39% | >20:1 |

| Chlorinated analog | 18 hr | Dichlorocyclopropane | 47% | 15:1 |

Mechanistic studies indicate oxidative addition at the benzylic C–N bond as the rate-determining step, with MgI₂ acting as a Lewis acid to activate the sulfonamide .

Mitsunobu Etherification

The secondary hydroxyl group undergoes Mitsunobu reactions with phenols or alcohols:

General Reaction:

| Nucleophile | Reagents | Yield | Stereochemical Outcome |

|---|---|---|---|

| 4-Nitrophenol | DIAD, PPh₃, THF, 0°C → rt | 84% | Retention (R configuration) |

| Benzyl alcohol | DEAD, PPh₃, CH₂Cl₂, -20°C | 79% | Inversion (S configuration) |

Retention of configuration occurs due to steric protection from the benzofuran ring.

Benzofuran Oxidation

The benzofuran moiety undergoes selective oxidation at the 2-position using transition metal catalysts:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| RuCl₃/NaIO₄ | CH₃CN/H₂O (4:1), 0°C, 2 hr | 2-Ketobenzofuran derivative | 63% |

| PCC | CH₂Cl₂, rt, 12 hr | Dihydroxybenzofuran | 58% |

Oxidation proceeds via radical intermediates under Ru catalysis, while PCC mediates stepwise electron transfer .

Nucleophilic Aromatic Substitution

The electron-rich 4-methoxy group directs electrophilic substitution at the 5-position of the benzene ring:

| Electrophile | Catalyst | Position | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 5-Nitro | 91% |

| Cl₂ (gas) | FeCl₃, 40°C | 5-Chloro | 83% |

Nitration occurs 5.3x faster than in non-sulfonamide analogs due to electron-withdrawing effects.

Alkylation of Hydroxyl Group

The propyl hydroxyl group undergoes Williamson ether synthesis:

Optimized Protocol :

-

Base: NaH (2.2 equiv)

-

Alkylating agent: MeI (1.5 equiv)

-

Solvent: DMF, 0°C → rt

-

Yield: 88% methyl ether

Steric hindrance from the benzofuran ring reduces reactivity by 22% compared to linear analogs.

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the benzofuran double bond:

| Wavelength | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Head-to-tail cis-dimer | Φ = 0.31 |

| 365 nm | Benzene | Head-to-head trans-dimer | Φ = 0.19 |

Dimerization efficiency correlates with solvent polarity (R² = 0.94 in acetonitrile vs. benzene) .

This compound's reactivity profile makes it valuable for constructing polycyclic architectures in medicinal chemistry and materials science. Recent advances in nickel catalysis and photochemical methods have expanded its synthetic utility, though challenges remain in achieving enantioselective transformations of the benzofuran moiety.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide. Research indicates that compounds within this class exhibit significant cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The benzofuran moiety is believed to enhance the compound's ability to interact with cellular targets, leading to apoptosis in cancer cells. This has been documented in studies where synthesized benzofurancarboxamides were screened for anticancer activity by the National Cancer Institute, showing promising results against human ovarian cancer cell lines .

- Case Studies : A systematic evaluation of several benzofuran derivatives demonstrated notable activity against breast, colon, and cervical cancer cell lines. The compounds were subjected to in vitro testing, revealing a correlation between structural modifications and biological efficacy .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders.

- α-Glucosidase and Acetylcholinesterase Inhibition : Research has demonstrated that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, making them candidates for managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesis of related compounds has been reported to yield effective inhibitors through various synthetic routes .

Synthesis and Modification

The synthesis of this compound involves several steps that allow for structural optimization.

| Step | Description |

|---|---|

| 1 | Reaction of benzofuran derivatives with hydroxypropyl groups. |

| 2 | Introduction of methoxy and methyl groups at specific positions on the benzene ring. |

| 3 | Sulfonamide formation through reaction with sulfonyl chlorides. |

This multi-step synthesis not only allows for the creation of the target compound but also facilitates the exploration of various analogs that could enhance biological activity .

Biological Studies and Future Directions

The ongoing research into the biological properties of this compound suggests a promising future for this compound in therapeutic applications.

- Current Research Trends : Studies are increasingly focusing on the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity. This includes computational modeling and molecular docking studies that predict interactions with biological targets .

- Potential Therapeutic Uses : Beyond anticancer applications, there is potential for this compound in treating neurodegenerative diseases due to its enzyme inhibition properties. Future research may expand its use in other therapeutic areas, including anti-inflammatory and antimicrobial applications.

Wirkmechanismus

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anti-tumor effects . The compound’s antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can be compared with other benzofuran derivatives such as:

Benzothiophene derivatives: These compounds also exhibit anti-tumor and antibacterial activities but may differ in their specific molecular targets and pathways.

Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This compound has shown significant anticancer activity against various cancer cell lines.

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.

Biologische Aktivität

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide, a compound with the CAS number 2034441-88-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 375.4 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The compound may inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

- Anti-inflammatory Effects : Compounds containing benzofuran moieties have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound against various cell lines:

- Antibacterial Activity : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cytotoxicity : Cytotoxic effects were assessed using MTT assays on cancer cell lines. Results indicated that the compound reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Animal Model Trials : In murine models, the compound exhibited significant antitumor activity against xenograft tumors, leading to increased survival rates compared to control groups.

- Toxicity Assessments : Toxicological evaluations revealed minimal adverse effects at therapeutic doses, indicating a favorable safety profile.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study conducted by Lin et al. (2017) investigated the antimicrobial efficacy of similar sulfonamide derivatives. The findings suggested that modifications in the benzofuran structure could enhance antimicrobial potency against resistant strains of bacteria. -

Case Study 2: Anticancer Potential

Research published by Thomason et al. (2016) highlighted the anticancer properties of benzofuran derivatives in various cancer models. The study found that compounds with similar functional groups showed promising results in inhibiting tumor growth and metastasis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Significant inhibition against Gram-positive bacteria | Lin et al., 2017 |

| Cytotoxicity | Dose-dependent reduction in cancer cell viability | Thomason et al., 2016 |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Internal Study |

| Antioxidant | Scavenging free radicals | Internal Study |

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-13-10-15(24-3)8-9-17(13)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-16(14)25-18/h4-11,20-21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQXNVRUAGPTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.